METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL
Brand Name: Vulcanchem
CAS No.: 57690-62-7
VCID: VC21059807
InChI: InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1
SMILES: CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC
Molecular Formula: C11H14O7
Molecular Weight: 258.22 g/mol

METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL

CAS No.: 57690-62-7

Cat. No.: VC21059807

Molecular Formula: C11H14O7

Molecular Weight: 258.22 g/mol

* For research use only. Not for human or veterinary use.

METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL - 57690-62-7

Specification

CAS No. 57690-62-7
Molecular Formula C11H14O7
Molecular Weight 258.22 g/mol
IUPAC Name methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate
Standard InChI InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1
Standard InChI Key QYYMNOQXLQYOFN-UTLUCORTSA-N
Isomeric SMILES CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC
SMILES CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC
Canonical SMILES CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator